(Z)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide
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Description
(Z)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide is a useful research compound. Its molecular formula is C20H15N3O3S2 and its molecular weight is 409.48. The purity is usually 95%.
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Biological Activity
The compound (Z)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide is a complex organic molecule characterized by its unique structural features, including a benzo[d]thiazole moiety and various functional groups. This article examines the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Molecular Characteristics
- Molecular Formula : C23H23N3O5S2
- Molecular Weight : 485.6 g/mol
- CAS Number : 895453-72-2
Structural Features
The compound's structure includes:
- Two methoxy groups that enhance solubility and biological activity.
- A prop-2-yn-1-yl group that may facilitate interaction with hydrophobic targets.
- A benzo[d]thiazole core that is known for diverse biological activities.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing benzo[d]thiazole moieties. For instance, derivatives with similar structures have shown significant cytotoxic activity against various cancer cell lines.
Case Study: Cytotoxic Activity
In a study examining thiazole derivatives, compounds similar to our target showed IC50 values ranging from 1.61 to 1.98 µg/mL against cancer cell lines such as Jurkat and A-431. The presence of specific substituents on the thiazole ring was crucial for enhancing cytotoxicity, indicating that modifications to the structure can significantly impact biological efficacy .
Compound | IC50 (µg/mL) | Cell Line |
---|---|---|
Compound A | 1.61 ± 1.92 | Jurkat |
Compound B | 1.98 ± 1.22 | A-431 |
The proposed mechanism of action for this compound involves:
- Enzyme Interaction : The benzo[d]thiazole core can interact with enzymes or receptors, modulating their activity.
- Hydrophobic Binding : The prop-2-yn-1-yl group enhances binding to hydrophobic pockets within target proteins.
- Influence of Methoxy Groups : The dimethoxy groups may improve the compound's solubility and bioavailability, facilitating better absorption in biological systems .
Antimicrobial Activity
Research has also indicated that thiazole derivatives possess antimicrobial properties. The structural features of this compound may contribute to its effectiveness against various microbial strains.
Case Study: Antimicrobial Efficacy
In a comparative study, several thiazole derivatives were tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results demonstrated that certain modifications led to enhanced antimicrobial activity, suggesting that our compound could exhibit similar effects .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Benzo[d]thiazole Core : This is achieved through cyclization reactions involving appropriate starting materials.
- Introduction of Dimethoxy Groups : Methylation reactions are employed to introduce the methoxy substituents.
- Attachment of Propynyl Group : This is commonly accomplished via Sonogashira coupling reactions .
Properties
IUPAC Name |
N-(5,6-dimethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O3S2/c1-4-7-23-14-9-15(25-2)16(26-3)10-18(14)28-20(23)22-19(24)12-5-6-13-17(8-12)27-11-21-13/h1,5-6,8-11H,7H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMUIEZNXQBWVLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N(C(=NC(=O)C3=CC4=C(C=C3)N=CS4)S2)CC#C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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